molecular formula C21H18F4N4O2 B2957373 2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189491-97-1

2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2957373
CAS No.: 1189491-97-1
M. Wt: 434.395
InChI Key: UGNXHTPMFQUASK-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamide is a complex organic compound characterized by the presence of fluorine atoms and a spirocyclic structure

Preparation Methods

The synthesis of 2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide involves multiple steps, typically starting with the preparation of key intermediates. One common approach involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide stands out due to its unique spirocyclic structure and the presence of multiple fluorine atoms. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

IUPAC Name

3-(3-fluorophenyl)-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N4O2/c22-14-5-3-4-13(12-14)17-18(30)28-20(27-17)8-10-29(11-9-20)19(31)26-16-7-2-1-6-15(16)21(23,24)25/h1-7,12H,8-11H2,(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNXHTPMFQUASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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